molecular formula C22H25N3O3S2 B3414995 3-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-4-benzyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione CAS No. 951519-90-7

3-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-4-benzyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione

Cat. No.: B3414995
CAS No.: 951519-90-7
M. Wt: 443.6 g/mol
InChI Key: HPLAIBJHUHTYFZ-UHFFFAOYSA-N
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Description

3-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-4-benzyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione is a complex organic compound that belongs to the class of benzothiadiazine derivatives This compound is characterized by its unique structure, which includes an azepane ring, a benzyl group, and a benzothiadiazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-4-benzyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione typically involves multi-step organic reactions. The process begins with the preparation of the azepane ring, followed by the introduction of the benzyl group and the benzothiadiazine ring system. Common reagents used in these reactions include sulfur-containing compounds, benzyl halides, and azepane derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process. Quality control measures, including chromatography and spectroscopy, are employed to monitor the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-4-benzyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenated compounds and strong bases are typically used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines

Scientific Research Applications

3-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-4-benzyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug discovery.

    Industry: The compound’s chemical properties make it suitable for use in various industrial processes, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-4-benzyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4H-1,2,4-benzothiadiazine-1,1-dioxide: A related compound with similar structural features but different functional groups.

    Azepane derivatives: Compounds containing the azepane ring, which share some chemical properties with the target compound.

    Benzyl-substituted compounds: Molecules with benzyl groups that exhibit similar reactivity and applications.

Uniqueness

3-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-4-benzyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the azepane ring, benzyl group, and benzothiadiazine ring system allows for diverse chemical reactivity and interactions with biological molecules, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1-(azepan-1-yl)-2-[(4-benzyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S2/c26-21(24-14-8-1-2-9-15-24)17-29-22-23-30(27,28)20-13-7-6-12-19(20)25(22)16-18-10-4-3-5-11-18/h3-7,10-13H,1-2,8-9,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLAIBJHUHTYFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-4-benzyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione
Reactant of Route 2
Reactant of Route 2
3-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-4-benzyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione
Reactant of Route 3
Reactant of Route 3
3-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-4-benzyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione
Reactant of Route 4
Reactant of Route 4
3-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-4-benzyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione
Reactant of Route 5
Reactant of Route 5
3-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-4-benzyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione
Reactant of Route 6
Reactant of Route 6
3-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-4-benzyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione

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